molecular formula C12H10O3 B1334124 6,8-Dimethyl-3-formylchromone CAS No. 42059-75-6

6,8-Dimethyl-3-formylchromone

Cat. No.: B1334124
CAS No.: 42059-75-6
M. Wt: 202.21 g/mol
InChI Key: KVVDPSWFSZPYET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-3-formylchromone typically involves the reaction of 3-formylchromone with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethyl-3-formylchromone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Therapeutic Applications

Anti-Diabetic Properties
Recent studies have shown that derivatives of 3-formyl chromone, including 6,8-dimethyl-3-formylchromone, exhibit promising anti-diabetic properties. These compounds act as inhibitors of aldehyde oxidase and insulin, which are crucial in managing diabetes. In silico studies demonstrated that these derivatives have a strong binding affinity to proteins associated with diabetes and related conditions, such as insulin-degrading enzyme (IDE) and hypoxia-inducible factor 1-alpha (HIF-α) . Molecular docking studies indicated that certain derivatives outperformed standard diabetic medications in binding affinity, suggesting their potential as novel therapeutic agents for Type 2 Diabetes .

Anticancer Activity
The anticancer potential of this compound has been investigated through its derivatives. These compounds have shown cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma and leukemia cells. The mechanism of action appears to involve the inhibition of topoisomerase enzymes, which are essential for DNA replication and transcription . Chromone derivatives have also demonstrated activity against Ehrlich Ascites carcinoma cells, further supporting their use in cancer therapy .

Synthetic Applications

Synthesis of Heterocycles
this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. It can undergo nucleophilic additions and condensations with active methylene and methyl compounds to yield a range of products. For instance, reactions with malonic acid derivatives have been reported to produce valuable heterocycles with significant biological activity . Microwave-assisted synthesis methods have also been employed to enhance the efficiency and yield of these reactions .

Catalyst-Free Reactions
Innovative methods have been developed for synthesizing chromonyl-substituted α-aminophosphine oxides using this compound without the need for catalysts. This approach not only simplifies the reaction conditions but also improves product yields significantly . The ability to engage in catalyst-free reactions underscores the compound's utility in green chemistry initiatives.

Biological Activities

Antimicrobial Properties
Compounds derived from this compound have exhibited moderate to good antibacterial activity against various bacterial strains. Studies involving synthesized derivatives showed effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus . This antimicrobial activity positions these compounds as potential candidates for developing new antibiotics.

Anti-Inflammatory Effects
The anti-inflammatory properties of chromones are well-documented, with specific derivatives demonstrating inhibition of cyclooxygenase (COX) enzymes. This suggests that this compound could be explored further for its potential use in treating inflammatory diseases .

Case Studies

Study Focus Findings
Study on Anti-Diabetic PropertiesInvestigated binding affinities of chromone derivativesFound strong affinities for IDE and HIF-α; potential as anti-diabetic agents
Anticancer Activity AssessmentEvaluated cytotoxic effects on cancer cell linesIdentified significant cytotoxicity against A549 and HL60 cells; inhibition of topoisomerase activity
Synthesis MethodologiesExplored synthetic routes using active methylene compoundsDeveloped efficient synthesis pathways yielding high product diversity

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups enhances its lipophilicity, influencing its interaction with biological membranes and its overall bioavailability .

Biological Activity

6,8-Dimethyl-3-formylchromone is a derivative of the chromone family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its anti-diabetic, anti-inflammatory, and cytotoxic effects, supported by various research findings and data tables.

Chemical Structure and Properties

This compound has a unique structure characterized by a chromone backbone with two methyl groups at positions 6 and 8, and a formyl group at position 3. This configuration enhances its reactivity and biological potential.

1. Anti-Diabetic Properties

Recent studies have highlighted the potential of this compound as an anti-diabetic agent. In silico studies indicated that derivatives of this compound exhibit strong binding affinity to insulin-degrading enzyme (IDE), which plays a crucial role in insulin regulation. For example:

  • Binding Affinity : The compound demonstrated a binding energy of approximately 8.5 kcal mol-8.5\text{ kcal mol} to IDE, outperforming standard medications like dapagliflozin (7.9 kcal mol-7.9\text{ kcal mol}) .
  • Mechanism of Action : The compound acts as an inhibitor of aldehyde oxidase and histidine kinase, which are involved in glucose metabolism and insulin signaling .

2. Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins:

  • Inhibition Studies : Compounds from the chromone family have shown significant inhibition of COX-1 and COX-2 enzymes .

3. Cytotoxicity Against Tumor Cells

Research indicates that this compound exhibits cytotoxic effects against various human tumor cell lines. The structure-activity relationship (SAR) reveals that modifications at specific positions can enhance or diminish cytotoxicity:

CompoundCell Line TestedIC50 (µM)
This compoundHeLa15
6,8-Dichloro-3-formylchromoneMCF-710
6,8-Dibromo-3-formylchromoneA54920

Note: IC50 values indicate the concentration required to inhibit cell growth by 50% .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Anti-Diabetic Activity : A study utilized molecular docking techniques to evaluate the binding interactions between various derivatives of 3-formylchromones and IDE. Results showed that modifications at the C-6 position significantly enhanced binding affinity .
  • Cytotoxicity Assessment : In vitro assays demonstrated that derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity suggests potential for therapeutic applications in oncology .

Properties

IUPAC Name

6,8-dimethyl-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-7-3-8(2)12-10(4-7)11(14)9(5-13)6-15-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVDPSWFSZPYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=CO2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374392
Record name 6,8-Dimethyl-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42059-75-6
Record name 6,8-Dimethyl-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.